ORL-1 Receptor Binding Selectivity: 1,2,5-Thiadiazole vs. Phosphorus-Substituted Analogs
The 1,2,5-thiadiazol-3-yl group occupies a distinct chemical space relative to the phosphorus-substituted and oxime-substituted analogs prominent in the Purdue Pharma patent portfolio. While no direct ORL-1 Ki has been published for the target compound itself, the closest structurally characterized analog in BindingDB (BDBM97711, a compound from the same patent family with a different N-substituent) displays Ki = 2,691 nM at the κ‑opioid receptor [1]. The 1,2,5-thiadiazole regioisomer is differentiated from 1,2,4-thiadiazole-containing quinoxaline amides, which have demonstrated anti‑proliferative IC50 values of 4.27 µg/mL against HEPG2 cells, a property attributed to the 1,2,4-regioisomer’s distinct electronic profile [2].
| Evidence Dimension | ORL-1 / opioid receptor family affinity (Ki) |
|---|---|
| Target Compound Data | Ki data not yet published at ORL-1; κ‑opioid Ki = 2,691 nM reported for a structurally related patent analog (BDBM97711) [1]. |
| Comparator Or Baseline | Phosphorus-substituted quinoxaline piperidines in US Patent 8,846,929 show ORL-1 Ki < 100 nM (exemplified compounds); 1,2,4-thiadiazole amide hybrids show anti‑proliferative IC50 = 4.27 µg/mL (HEPG2) [2]. |
| Quantified Difference | The 1,2,5-thiadiazole regioisomer is expected to exhibit intermediate or distinct receptor selectivity; exact fold‑difference cannot be calculated until direct comparative data become available. |
| Conditions | Radioligand binding assay (pH 7.4, human recombinant receptors) for Ki data; MTT assay (72 h, HEPG2 cell line) for anti‑proliferative IC50. |
Why This Matters
Procurement of the 1,2,5-thiadiazole isomer rather than the 1,2,4-isomer or phosphorus‑substituted versions ensures the correct regio‑ / chemotype for studies probing ORL-1 modulation or thiadiazole‑regioisomer‑dependent cytotoxicity.
- [1] BindingDB Ki Summary for BDBM97711 (entry 6501), κ‑opioid receptor Ki = 2,691 nM, extracted from US Patent 8,846,929. UCSD BindingDB, accessed 2025. View Source
- [2] Elkanzi, N. A. A.; Hrichi, H.; et al. 'Design, Synthesis, and Anti-Proliferative Activity of Some New Quinoxaline Containing 1,2,4-Thiadiazoles Amide Hybrids.' Russian Journal of General Chemistry, 2022, 92 (7), 1326–1332. View Source
